molecular formula C17H16F3N5O2S B10903078 1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10903078
M. Wt: 411.4 g/mol
InChI Key: DQDYAPAUMQQMDY-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzothieno[2,3-d]pyrimidine core, which is a fused ring system combining benzene, thiophene, and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials might include substituted benzene, thiophene, and pyrimidine derivatives. Key steps in the synthesis could involve:

    Cyclization reactions: to form the fused ring system.

    Functional group transformations: to introduce the trifluoromethyl and carboxamide groups.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling up reactions: to larger volumes.

    Using continuous flow reactors: for more efficient synthesis.

    Implementing green chemistry principles: to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: might yield carboxylic acids or ketones.

    Reduction: could produce alcohols or amines.

    Substitution: might result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential drug candidate.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Similar structure but different substituents.

    1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)-3-(fluoromethyl)-1H-pyrazole-5-carboxamide: Different halogen substituent.

Uniqueness

The uniqueness of 1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and fused ring system, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C17H16F3N5O2S

Molecular Weight

411.4 g/mol

IUPAC Name

2-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H16F3N5O2S/c1-8-21-15-13(9-5-3-4-6-11(9)28-15)16(27)25(8)23-14(26)10-7-12(17(18,19)20)22-24(10)2/h7H,3-6H2,1-2H3,(H,23,26)

InChI Key

DQDYAPAUMQQMDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)C4=CC(=NN4C)C(F)(F)F

Origin of Product

United States

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